molecular formula C10H7NO2 B1611278 [1,3]Dioxolo[4,5-g]isoquinoline CAS No. 269-44-3

[1,3]Dioxolo[4,5-g]isoquinoline

Cat. No. B1611278
CAS RN: 269-44-3
M. Wt: 173.17 g/mol
InChI Key: DWFDGERFICTFQW-UHFFFAOYSA-N
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Description

“[1,3]Dioxolo[4,5-g]isoquinoline” is a chemical compound that has been used in scientific research . It is also known as TDIQ or 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline . The molecular formula of this compound is C10H7NO2 .


Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention from chemists and pharmacologists over recent years due to their wide range of biological activities . Aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro [1,3]dioxolo [4,5- g ]isoquinolines .


Molecular Structure Analysis

The molecular structure of “[1,3]Dioxolo[4,5-g]isoquinoline” can be analyzed using various spectroscopic techniques. For instance, it has been reported that this compound has spectra that include 2 NMR and 1 FTIR .


Chemical Reactions Analysis

The chemical reactions involving “[1,3]Dioxolo[4,5-g]isoquinoline” are complex and can involve multiple steps. For instance, one study reported a catalyst-free ambient temperature synthesis of isoquinoline-fused benzimidazoles from 2-alkynylbenzaldehydes via alkyne hydroamination .


Physical And Chemical Properties Analysis

“[1,3]Dioxolo[4,5-g]isoquinoline” has a molecular weight of 173.17 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density would require further experimental analysis.

Future Directions

The future directions for the study of “[1,3]Dioxolo[4,5-g]isoquinoline” could involve further exploration of its potential applications in scientific research. For instance, its use as a drug for the treatment of cocaine dependence has been suggested .

properties

IUPAC Name

[1,3]dioxolo[4,5-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFDGERFICTFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C=NC=CC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507867
Record name 2H-[1,3]Dioxolo[4,5-g]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3]Dioxolo[4,5-g]isoquinoline

CAS RN

269-44-3
Record name 2H-[1,3]Dioxolo[4,5-g]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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